molecular formula C20H15NO4 B2847496 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904511-35-9

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B2847496
CAS No.: 904511-35-9
M. Wt: 333.343
InChI Key: WBJUGANEXONTGI-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a hybrid heterocyclic compound featuring a coumarin (2H-chromen-2-one) core fused with a benzofuran moiety and an acetamide side chain.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-11-7-8-13-15(10-18(23)24-17(13)9-11)20-19(21-12(2)22)14-5-3-4-6-16(14)25-20/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJUGANEXONTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methyl-2-oxochromen-4-one with 1-benzofuran-3-ylamine in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide. For instance, derivatives of umbelliferone (a related coumarin compound) have demonstrated the ability to suppress pro-inflammatory cytokines in various experimental models. In particular, these compounds inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies

CompoundMechanism of ActionModel UsedKey Findings
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamideInhibition of NF-kBRAW264.7 cellsSignificant reduction in IL-6 and TNF-α levels
Umbelliferone derivativesCytokine suppressionHaCAT cellsInhibition of IκBα degradation

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been investigated extensively. Research indicates that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran moiety can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Overview

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mg/mL
Compound BEscherichia coli0.7 mg/mL

Therapeutic Potential

Given its biological activities, this compound holds promise as a therapeutic agent in treating inflammatory diseases and infections. The ability to modulate inflammatory pathways positions it as a candidate for drug development aimed at conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using mice with induced atopic dermatitis, administration of this compound resulted in a marked decrease in inflammation markers compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. Results indicated that certain derivatives exhibited comparable or superior activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide and related compounds:

Compound Name / Class Core Structure Key Substituents Notable Properties
This compound (Target) Coumarin-benzofuran hybrid - 7-methyl-2-oxo-coumarin
- Acetamide at benzofuran-3-yl
High planarity, potential for π-π interactions; acetamide enhances solubility
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin-hydrazide - 4-methyl-2-oxo-coumarin
- Nitrobenzylidene hydrazide
Antibacterial activity; nitro group increases electrophilicity
Naphtho[2,1-b]furan derivatives (e.g., Compound 5a-d) Naphthofuran-acetamide - Nitro group at C5
- Benzylidene hydrazine or thiazolidinone
Antibacterial efficacy; naphthofuran core enhances lipophilicity
Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) Pyridazinone - Bromophenyl
- Methoxybenzyl
FPR2 agonism; pyridazinone core modulates receptor binding
Benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) Benzothiazole - Trifluoromethyl
- Phenylacetamide
Enhanced metabolic stability; CF3 group improves bioavailability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide - Dichlorophenyl
- Methyl groups on pyrazole
Structural versatility; Cl atoms increase halogen bonding potential

Structural and Conformational Analysis

  • Crystal Packing : reveals that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular conformation and dimer formation via N–H⋯O hydrogen bonds. The target compound’s coumarin-benzofuran fusion may adopt similar planar conformations, enhancing crystallinity .
  • Software Tools : SHELXL and WinGX are widely used for refining crystal structures, ensuring accurate determination of bond lengths and angles .

Biological Activity

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, with CAS number 919739-48-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C26H17NO6C_{26}H_{17}NO_6 and a molecular weight of approximately 439.4 g/mol. Its structure features a coumarin moiety linked to a benzofuran ring, which is characteristic of many biologically active compounds in this class.

PropertyValue
Molecular Formula C26H17NO6
Molecular Weight 439.4 g/mol
CAS Number 919739-48-3

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Cholinergic Activity : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. For instance, it has been reported to have an IC50 value of 37.4 nM for AChE inhibition .
  • Antioxidant Properties : Like many coumarin derivatives, this compound demonstrates antioxidant activity, which may contribute to its neuroprotective effects. The presence of the chromenone structure allows for radical scavenging capabilities that can mitigate oxidative stress in neuronal tissues .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and pathways involved in neuroinflammation .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Q & A

Q. Characterization methods :

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl groups (δ ~170 ppm for C=O). IR for amide (~1665 cm⁻¹) and lactone (~1700 cm⁻¹) bands .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include:

  • Dihedral angles : Between benzofuran and chromenone rings (e.g., ~60° in similar compounds) to assess planarity .
  • Hydrogen bonding : N–H···O interactions stabilize crystal packing, observed in analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
  • Bond lengths : Confirmation of typical C=O (1.21–1.23 Å) and C–N (1.33–1.35 Å) distances .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 0–5°C) during amidation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP to accelerate coupling reactions .
  • In-line monitoring : HPLC or TLC to track reaction progress and adjust stoichiometry .

Advanced: What methodologies are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Answer:
Contradictions arise from assay variability or structural analogs. Resolve via:

  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) .
  • Target-specific assays : Enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • Meta-analysis : Compare structural analogs (e.g., 7-methoxychromone derivatives) to identify substituent-dependent trends .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., acetylcholinesterase or EGFR kinase). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Ser203 in AChE) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity .

Advanced: What strategies address poor aqueous solubility during preclinical evaluation?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Answer:

  • Substituent variation : Modify chromenone (e.g., 7-methyl vs. 7-methoxy) or benzofuran (e.g., halogenation) .
  • Bioisosteric replacement : Replace acetamide with sulfonamide or urea groups .
  • Pharmacophore mapping : Identify critical moieties (e.g., chromenone lactone for hydrogen bonding) using software like PHASE .

Basic: What analytical techniques ensure compound purity and stability?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by LC-MS to identify degradation products .

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